Introduction: The Strategic Value of a Core Pyrimidine Scaffold
Introduction: The Strategic Value of a Core Pyrimidine Scaffold
An In-depth Technical Guide to 2-(Benzyloxy)-5-bromopyrimidine: Properties, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Within this class of compounds, 2-(Benzyloxy)-5-bromopyrimidine (CAS No. 742058-39-5) has emerged as a particularly valuable and versatile building block.[1] Its strategic importance lies in the trifecta of its structural features: a stable pyrimidine ring, a benzyloxy group at the C2 position, and a reactive bromo-substituent at the C5 position. This unique arrangement provides a robust platform for synthetic diversification, enabling researchers and drug development professionals to systematically explore chemical space and construct complex molecular architectures.
The benzyloxy group often serves as a key pharmacophoric element or a stable protecting group for a hydroxyl functionality, while the bromine atom acts as a synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies.[2][3] This guide, written from the perspective of a senior application scientist, offers an in-depth exploration of the core chemical properties, reactivity, and practical applications of 2-(Benzyloxy)-5-bromopyrimidine, providing field-proven insights into its utilization in drug discovery programs. Its role as an intermediate in the synthesis of targeted therapies, such as protein tyrosine phosphatase 2 (SHP2) inhibitors, underscores its relevance in contemporary pharmaceutical research.[1][4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. The key physicochemical data for 2-(Benzyloxy)-5-bromopyrimidine are summarized below.
Core Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 742058-39-5 | [1][5][6] |
| Molecular Formula | C₁₁H₉BrN₂O | [1][5] |
| Molecular Weight | 265.11 g/mol | [1][5] |
| Appearance | Light yellow to yellow solid | [1] |
| Melting Point | 100-103°C | [1] |
| Boiling Point | 392.6 ± 44.0 °C (Predicted) | [1] |
| Density | 1.499 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.21 ± 0.22 (Predicted) | [1] |
| InChIKey | RDGZEALFIOPSCC-UHFFFAOYSA-N | [5][6] |
Structural Elucidation by Spectroscopic Methods
While raw spectral data requires experimental acquisition, the expected spectroscopic signatures provide a self-validating system for confirming the identity and purity of 2-(Benzyloxy)-5-bromopyrimidine.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons on the pyrimidine ring will appear as a singlet or two closely spaced doublets in the aromatic region. The benzylic protons (-O-CH₂ -Ph) will present as a characteristic singlet at approximately 5.5 ppm. The five protons of the phenyl ring will appear as a multiplet in the 7.3-7.5 ppm range.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon atoms. Key signals include the benzylic carbon around 70 ppm and the carbons of the pyrimidine and phenyl rings in the 110-160 ppm range. The C-Br carbon will be shifted due to the halogen's electronic effect.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula, C₁₁H₉BrN₂O, by providing a molecular ion peak matching the calculated exact mass (263.98983 Da).[5] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal intensity, which is a definitive confirmation of a monobrominated compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-O ether stretching, aromatic C=C and C=N stretching, and C-H stretching vibrations, consistent with the compound's functional groups.[7]
Synthesis Protocol: A Reliable and Scalable Route
The most common and efficient synthesis of 2-(Benzyloxy)-5-bromopyrimidine proceeds via a nucleophilic aromatic substitution (SₙAr) reaction. This method leverages the differential reactivity of the halogen substituents on a di-halogenated pyrimidine precursor.[2]
Causality in Experimental Design
The protocol involves the reaction of 5-bromo-2-chloropyrimidine with benzyl alcohol.[1][2] The C2 position of the pyrimidine ring is more electron-deficient and thus more susceptible to nucleophilic attack than the C5 position. The chloro-substituent is a better leaving group than the bromo-substituent in this context, allowing for selective substitution at the C2 position. A strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃), is essential.[1][2] Its role is to deprotonate the benzyl alcohol, forming the more nucleophilic benzyl oxide anion, which then attacks the C2 position. Dimethylformamide (DMF) is an ideal solvent as its polar aprotic nature stabilizes the charged intermediate of the SₙAr mechanism, thereby accelerating the reaction.
Detailed Experimental Protocol
Synthesis of 2-(Benzyloxy)-5-bromopyrimidine from 5-Bromo-2-chloropyrimidine
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 5 mL per gram of starting material).
-
Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the solution via syringe.
-
Base Addition: Cool the reaction mixture in an ice bath (0°C). Add potassium tert-butoxide (1.5 eq) or cesium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, carefully quench the reaction by slowly adding deionized water. This will precipitate the crude product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove residual DMF and unreacted benzyl alcohol. The product can be further purified by recrystallization or flash column chromatography if necessary to yield a light yellow to white solid.
Synthesis Workflow Diagram
Chemical Reactivity: The Gateway to Molecular Diversity
The synthetic utility of 2-(Benzyloxy)-5-bromopyrimidine is dominated by the reactivity of its C5-bromo substituent, which serves as a prime electrophilic site for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an aryl halide and an organoboron compound.[8] For 2-(Benzyloxy)-5-bromopyrimidine, this reaction is the principal method for introducing aryl, heteroaryl, or vinyl groups at the C5 position.
Causality in Catalyst System Selection: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[8][9] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) to activate the organoboron species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic cycle. Phosphine ligands like PPh₃ or more specialized, bulky electron-rich ligands are commonly employed to enhance reaction efficiency.[10]
Generalized Protocol for Suzuki-Miyaura Coupling
-
Setup: In a reaction vessel, combine 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of a Pd precursor (e.g., Pd(OAc)₂) and a ligand.
-
Reagent Addition: Add a base, typically an aqueous solution of 2M sodium carbonate (2.0 eq).
-
Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20 minutes). Heat the reaction to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield the desired 5-aryl-2-(benzyloxy)pyrimidine.[2]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[11] This reaction allows for the direct coupling of 2-(Benzyloxy)-5-bromopyrimidine with a wide range of primary and secondary amines.[12]
Mechanistic Considerations: Similar to the Suzuki coupling, the reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) center.[13] The amine then coordinates to the resulting Pd(II) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][13] The development of sterically hindered, electron-rich phosphine ligands (e.g., BippyPhos, XPhos) has been instrumental in making this reaction highly general and efficient.[14]
Generalized Protocol for Buchwald-Hartwig Amination
-
Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the appropriate phosphine ligand, and the base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq) and the desired amine (1.2 eq).
-
Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.
-
Reaction: Degas the mixture and heat to 80-110°C. Stir until the reaction is complete as determined by TLC or LC-MS analysis.
-
Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the 5-amino-2-(benzyloxy)pyrimidine product.
Safety and Handling
As a laboratory chemical, 2-(Benzyloxy)-5-bromopyrimidine must be handled with appropriate safety precautions.
-
Hazard Identification: The compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
-
Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry, cool place.[1][6] Recommended storage temperatures range from room temperature to 2-8°C.[1][6]
Conclusion
2-(Benzyloxy)-5-bromopyrimidine is a high-value synthetic intermediate with a well-defined physicochemical profile and predictable reactivity. Its utility is centered on the selective functionalization of its pyrimidine core, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position. These transformations provide robust and reliable pathways to a vast array of derivatives, making it an indispensable tool for researchers, scientists, and drug development professionals. The ability to readily construct complex molecules from this scaffold solidifies its position as a strategic building block in the pursuit of novel therapeutic agents.
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(1R,2R,3S,4R)-1-(Acetylamino)-2,4,5-tris(acetyloxy)-1-((2S)-4-(benzyloxy)-5-oxo-2,5-dihydrofuran-2-yl)pentan-3-yl Acetate - MDPI. [Link]
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